molecular formula C10H16NO2P B1656215 Diethyl anilinophosphite CAS No. 5156-98-9

Diethyl anilinophosphite

Cat. No.: B1656215
CAS No.: 5156-98-9
M. Wt: 213.21 g/mol
InChI Key: AOSDIQRAKHSDQA-UHFFFAOYSA-N
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Description

Diethyl anilinophosphite, a dialkyl anilinophosphonate, is synthesized via the reaction of diethylphosphite with aniline in the presence of a tertiary base and carbon tetrachloride . Structurally, it comprises a phosphorus atom bonded to two ethoxy groups and an anilino group (C₆H₅NH−), forming a tetrahedral geometry.

Synthetic protocols for this compound involve optimized conditions using tertiary bases (e.g., triethanolamine) to enhance reaction efficiency. The reaction proceeds via nucleophilic substitution, where the aniline attacks the phosphorus center of diethylphosphite .

Properties

CAS No.

5156-98-9

Molecular Formula

C10H16NO2P

Molecular Weight

213.21 g/mol

IUPAC Name

N-diethoxyphosphanylaniline

InChI

InChI=1S/C10H16NO2P/c1-3-12-14(13-4-2)11-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

AOSDIQRAKHSDQA-UHFFFAOYSA-N

SMILES

CCOP(NC1=CC=CC=C1)OCC

Canonical SMILES

CCOP(NC1=CC=CC=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Steric Effects in Dialkyl Anilinophosphonates

The reactivity of dialkyl anilinophosphonates depends on the alkyl chain length and branching. Evidence from synthesis studies reveals the following reactivity order for dialkylphosphites reacting with aniline: Dimethyl- > Diethyl- > Di-n-propyl- > Di-n-butyl- > Di-n-amyl- > Di-iso-butyl- > Di-iso-propyl- > Di-sec-butylphosphite .

Key Observations:

  • Diethyl vs. Dimethyl : Dimethylphosphite reacts more readily due to reduced steric hindrance, whereas diethylphosphite offers a balance between reactivity and stability.
  • Longer Alkyl Chains : Bulky groups (e.g., di-sec-butyl) hinder nucleophilic attack, lowering reaction yields .
Compound Reactivity Rank Steric Hindrance Yield (%)*
Dimethyl 1 Low 85–90
Diethyl 2 Moderate 75–80
Di-iso-propyl 7 High 40–45

*Representative yields under standardized conditions .

Case 1: Chloro-Substituted Derivatives

Diethyl [(5-chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate () demonstrates broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The chloro groups enhance electron withdrawal, stabilizing the phosphonate-aniline conjugate system and improving membrane penetration .

Case 2: Anthryl-Substituted Derivatives
Compound Type Key Substituent Biological Activity
Chloro-substituted Cl (electron-withdrawing) Antibacterial
Anthryl-substituted Anthracene (aromatic) Enzyme inhibition

Catalyst Dependency :

  • Diethyl anilinophosphite synthesis benefits from triethanolamine as a base, which provides optimal basicity without side reactions .
  • In contrast, α-aminophosphonates synthesized using diphenylphosphinic acid () achieve higher yields (90–95%) under milder conditions (40°C, 30 minutes), highlighting the role of acidic catalysts in accelerating imine formation .
Method Catalyst/Base Temperature Time Yield (%)
This compound Triethanolamine Reflux 2–4 h 75–80
α-Aminophosphonates Diphenylphosphinic acid 40°C 30 min 90–95

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